USP-Defined Relative Retention Time (RRT) Uniquely Positions the Compound Among All Monographed Analogs
Within the official USP chromatographic system (LC, UV 254 nm, column 4.6 mm × 15 cm, 4 µm packing L11, mobile phase acetonitrile:pH 2.5 phosphate buffer 1:3), Anagrelide Related Compound C hydrobromide elutes at a relative retention time (RRT) of 1.41, whereas the main drug peak is set at 1.00 [1]. This RRT is markedly distinct from those of Related Compound A (0.55), Related Compound B (0.40), and the open-ring methyl ester analog (0.80), ensuring unambiguous peak identification and enabling resolution verification [1].
| Evidence Dimension | Relative Retention Time (RRT) under USP monograph chromatographic conditions |
|---|---|
| Target Compound Data | RRT = 1.41 (Anagrelide Related Compound C hydrobromide) |
| Comparator Or Baseline | Related Compound A RRT = 0.55; Related Compound B RRT = 0.40; Open-ring methyl ester RRT = 0.80; Trichloro derivative RRT = 2.44; Anagrelide RRT = 1.00 |
| Quantified Difference | Target RRT is 2.6× to 3.5× higher than early-eluting impurities (A, B) and 1.8× higher than the methyl ester analog |
| Conditions | USP Anagrelide Hydrochloride monograph HPLC method: UV 254 nm, 4.6 mm × 15 cm column (4 µm L11 packing), mobile phase acetonitrile:pH 2.5 phosphate buffer (1:3), flow rate 1.2 mL/min |
Why This Matters
The distinctive RRT of 1.41 allows this compound to serve as a dedicated system suitability marker for late-eluting impurities, reducing the risk of co-elution with the API or early-eluting analogs and ensuring regulatory method compliance.
- [1] United States Pharmacopeia (USP). Anagrelide Hydrochloride. USP-NF 2025. Table 1: Relative Retention Times and Acceptance Criteria. View Source
